molecular formula C21H22N2O3 B12163731 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide

Cat. No.: B12163731
M. Wt: 350.4 g/mol
InChI Key: LKTDOBCDRSEJDF-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide is an organic compound that belongs to the class of amides. It features a methoxyphenyl group and a pyrrole moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide typically involves the reaction of 2-methoxyphenylacetic acid with 4-methoxy-3-(1H-pyrrol-1-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)-N-[4-methoxyphenyl]propanamide
  • 3-(2-methoxyphenyl)-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide
  • 3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-indol-1-yl)phenyl]propanamide

Uniqueness

3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide is unique due to the presence of both methoxy and pyrrole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-(4-methoxy-3-pyrrol-1-ylphenyl)propanamide

InChI

InChI=1S/C21H22N2O3/c1-25-19-8-4-3-7-16(19)9-12-21(24)22-17-10-11-20(26-2)18(15-17)23-13-5-6-14-23/h3-8,10-11,13-15H,9,12H2,1-2H3,(H,22,24)

InChI Key

LKTDOBCDRSEJDF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2OC)N3C=CC=C3

Origin of Product

United States

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